molecular formula C24H32N2O5S2 B4020962 N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B4020962
M. Wt: 492.7 g/mol
InChI Key: SPVKUJOLMKDBTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including activation, protection-deprotection of functional groups, and the formation of key bonds. For compounds like the one , methodologies such as reductive alkylation, condensation reactions, and possibly Pummerer-type reactions might be employed to install the sulfonyl, methoxy, and glycinamide functionalities respectively. These methods provide a framework for the synthesis of sulfonamides and related compounds, which are elaborated in studies by Crich and Smith (2000), demonstrating the activation of thioglycosides for glycoside formation, and by Fernández et al. (2014), detailing the base-catalyzed sulfa-Michael reaction for sulfone synthesis (Crich & Smith, 2000); (Fernández et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques allow for the determination of the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interaction with biological targets. The studies by Xie et al. (2004) on related cyclohexene derivatives provide insights into the stereochemistry and structural elucidation of complex organic molecules (Xie, Meyers, & Robinson, 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by the presence of the sulfonyl and methoxy groups, which can participate in various reactions, including nucleophilic substitution, elimination, and addition reactions. The glycinamide linkage may also undergo condensation and hydrolysis reactions under specific conditions. Studies like those by Sedlák et al. (1997) and Tominaga et al. (1992) can provide a basis for understanding the reactivity patterns of compounds containing similar functional groups (Sedlák et al., 1997); (Tominaga et al., 1992).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and boiling point, are significantly influenced by their molecular structure. The presence of methoxy and sulfonyl groups typically increases solubility in organic solvents, while the cyclohexyl and glycinamide moieties might affect the compound's crystallinity and melting point. Insights into the physical properties of similar compounds can be gleaned from the work of Yamada et al. (2006), who explored the synthesis and properties of cyclohexene derivatives (Yamada et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to understanding the behavior of complex molecules in various environments. The functional groups present in the compound suggest potential sites for chemical modifications and reactivity towards specific reagents, which can be crucial for further chemical transformations or interactions with biological molecules. The study by Golub and Becker (2015) on the methoxylation of piperidine derivatives offers a perspective on how similar functional groups might behave under electrochemical conditions (Golub & Becker, 2015).

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-30-19-12-14-21(15-13-19)33(28,29)26(22-10-6-7-11-23(22)31-2)18-24(27)25-16-17-32-20-8-4-3-5-9-20/h6-7,10-15,20H,3-5,8-9,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVKUJOLMKDBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2CCCCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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